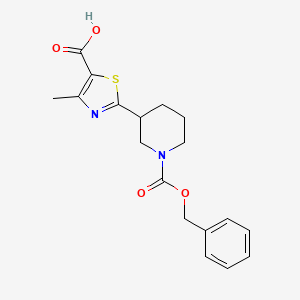![molecular formula C23H22N6O3 B2405301 9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione CAS No. 921533-42-8](/img/structure/B2405301.png)
9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
BenchChem offers high-quality 9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Activity
- Research into triazolo and purine derivatives has shown promise in the development of new anticancer and antimicrobial agents. For instance, the synthesis of new tricyclic triazino and triazolo[4,3-e]purine derivatives has been explored, revealing significant in vitro anticancer, anti-HIV-1, and antimicrobial activities. These compounds have demonstrated considerable activity against various cancer cell lines, including melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Additionally, some compounds displayed moderate anti-HIV-1 activity and strong antimicrobial effects against pathogens like P. aeruginosa and S. aureus, highlighting their potential as multifunctional therapeutic agents (Ashour et al., 2012).
Coordination Chemistry
- Studies on the coordination chemistry of purine derivatives, such as the interaction with divalent metal cations, provide insights into their potential for developing new materials and catalysts. The analysis of second-sphere interactions in divalent metal aquacomplexes with purine derivatives underscores their utility in designing novel coordination compounds with specific structural and functional properties (Maldonado et al., 2009).
Antiproliferative Agents
- The synthesis of novel fused triazolo pyrrolo purine derivatives for evaluating in vitro anti-proliferative activity against human cancer cell lines has been reported. Some derivatives have shown strong activity comparable to standard drugs like doxorubicin, suggesting their potential as antiproliferative agents in cancer therapy (Sucharitha et al., 2021).
Green Chemistry Approaches
- The development of environmentally friendly synthetic methods for purine and triazolo derivatives aligns with green chemistry principles. For example, a novel synthesis of pyrimido triazolo pyrimidine diones under catalyst- and solvent-free conditions exemplifies the commitment to reducing the environmental impact of chemical synthesis, providing a sustainable pathway for generating these compounds (Karami et al., 2015).
properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-13-5-6-14(2)16(11-13)12-28-18-20(30)24-23(31)27(3)21(18)29-19(25-26-22(28)29)15-7-9-17(32-4)10-8-15/h5-11H,12H2,1-4H3,(H,24,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGVQSJCDNAFJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-Dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)
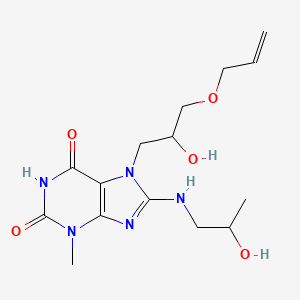
![7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2405226.png)
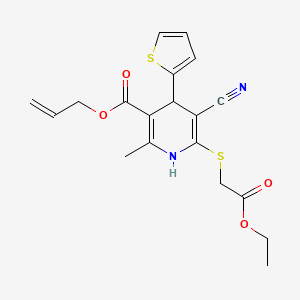
![7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2405228.png)
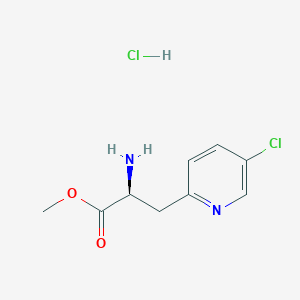
![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)
![{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B2405234.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)
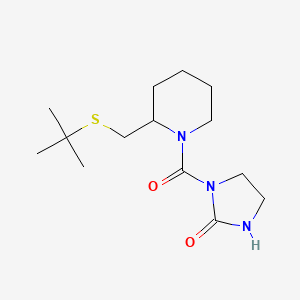
![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)
